

Diisopropyl Maleate: A Comprehensive Technical Guide

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Compound of Interest		
Compound Name:	Diisopropyl maleate	
Cat. No.:	B158051	Get Quote

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Introduction

Diisopropyl maleate (DIPM) is a dialkyl ester of maleic acid, an unsaturated dicarboxylic acid. Its chemical structure, characterized by a cis-alkene functionality flanked by two isopropyl ester groups, imparts unique reactivity that makes it a valuable intermediate in a diverse range of chemical syntheses. This technical guide provides an in-depth overview of the discovery and history of **diisopropyl maleate**, its physicochemical properties, detailed experimental protocols for its synthesis, and its applications in various fields, including pharmaceutical development.

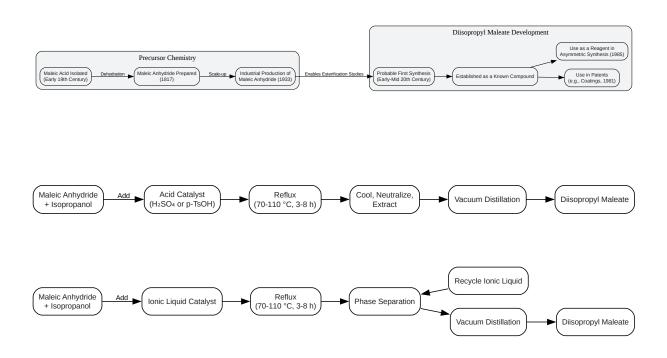
Discovery and History

While a definitive date for the initial synthesis of **diisopropyl maleate** and the identity of its discoverer are not readily found in readily accessible literature, its history is intrinsically linked to the development of maleic acid chemistry. Maleic acid itself was first isolated in the early 19th century, and its anhydride, maleic anhydride, was prepared as early as 1817. The industrial production of maleic anhydride commenced in 1933, paving the way for the systematic investigation and synthesis of its various ester derivatives.

The esterification of carboxylic acids is a fundamental and well-established reaction in organic chemistry. It is highly probable that **diisopropyl maleate** was first synthesized in a laboratory setting in the early to mid-20th century as part of broader investigations into the properties and reactions of maleate esters. By the latter half of the 20th century, **diisopropyl maleate** was a



known compound, with its use as a coalescing agent in coating compositions being documented in patents from the early 1980s. A 1985 chemistry journal article also describes its use in asymmetric Michael addition reactions, indicating its availability and utility in organic synthesis by that time. The historical development can be visualized as a progression from the discovery of the parent acid to the exploration of its derivatives.



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